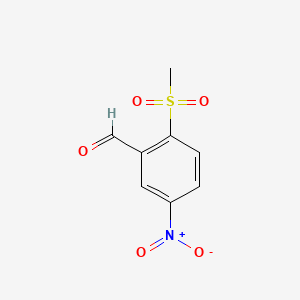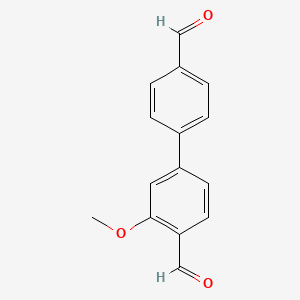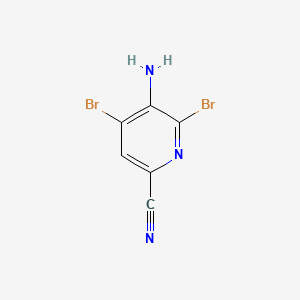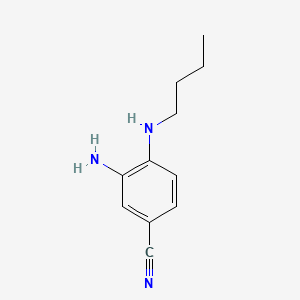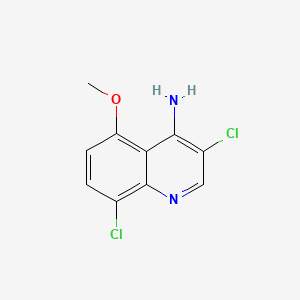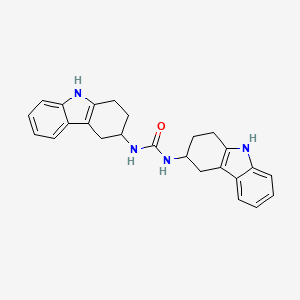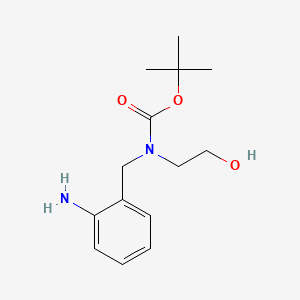
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 315.37 and a molecular formula of C18H21NO4 .
Synthesis Analysis
The synthesis of “(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid” or similar compounds has been reported in various studies . For instance, a series of naphthalen-1-yl-acetic acid benzylidene/ (1-phenyl-ethylidene)-hydrazides was synthesized and tested for antiviral, antibacterial, and antifungal activities . Another study reported the synthesis of intermediate and target compounds according to reactions outlined in their scheme .
Applications De Recherche Scientifique
Overview of Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, such as (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid, have shown extensive potential in medicinal applications due to their ability to interact with various biological targets. Research has highlighted their use as anticancer agents, with some naphthalimide compounds entering clinical trials. These derivatives also show promise in antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Their unique structure enables them to serve as artificial ion receptors, diagnostic agents, and imaging agents, highlighting their broad therapeutic and investigative utility in biomedicine (Gong et al., 2016).
Photocatalytic Applications in Environmental and Health Sectors
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid derivatives have been investigated for their photocatalytic properties, particularly in environmental and health applications. The modification and enhancement of photocatalytic performance for these compounds have been a focus, aiming to improve their utility in degrading pollutants, in healthcare applications, as sensors, and in non-linear optical applications. Such advancements promise significant improvements in environmental remediation and healthcare technology, showcasing the versatility and importance of these naphthalene derivatives in scientific research (Ni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to target certain proteins or enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have shown certain pharmacokinetic properties .
Result of Action
Similar compounds have shown certain effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFFDJYYWUYODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


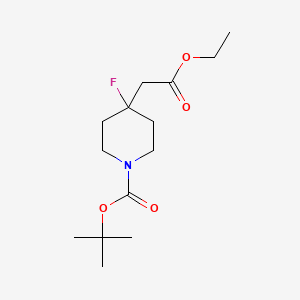
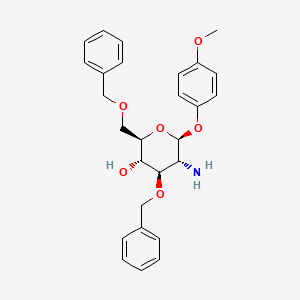
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

